Petasin

Übersicht

Beschreibung

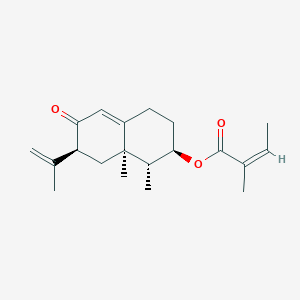

Petasin is a natural chemical compound found in plants of the genus Petasites, particularly in the common butterbur (Petasites hybridus). Chemically, it is classified as a sesquiterpene and is the ester of petasol and angelic acid . This compound is known for its potent inhibitory effects on mitochondrial complex I, making it a significant compound in the study of cancer metabolism .

Wissenschaftliche Forschungsanwendungen

Petasin has a wide range of scientific research applications, including:

Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound in synthetic chemistry.

Medicine: This compound has shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit tumor growth and metastasis.

Wirkmechanismus

Mode of Action

Petasin exhibits its effects by interacting with its targets in unique ways. It acts as a potent inhibitor of ETCC1 , a key component of cellular metabolism . It also inhibits the release of Calcitonin Gene-Related Peptide (CGRP) from trigeminal afferents , indicating an inhibitory effect on TRPA1 and TRPV1 receptor channels . Furthermore, it inhibits the activity of PDE3 and PDE4 in a dose-dependent manner .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting ETCC1, it disrupts the metabolic pathways of glycolysis and glutaminolysis , which are essential for rapid tumor growth and metastasis . Its inhibitory effect on TRPA1 and TRPV1 receptor channels can influence the pain perception pathway . The inhibition of PDE3 and PDE4 affects the cyclic nucleotide signaling pathway , altering intracellular levels of cyclic AMP and cyclic GMP .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. It induces cytotoxicity against a broad spectrum of tumor types and shows prominent growth inhibition in multiple syngeneic and xenograft mouse models . It also reduces CGRP release , which is known as a biomarker and promoting factor of migraine . Moreover, it attenuates cellular motility and focal adhesion .

Vorbereitungsmethoden

Petasin can be isolated from the rhizomes of Ligularia fischeri through a series of extraction and purification processes. The isolation involves solvent extraction, followed by chromatographic techniques to purify the compound . Additionally, synthetic routes for this compound derivatives have been developed, involving the use of various reagents and conditions to modify the structure of this compound for enhanced biological activity .

Analyse Chemischer Reaktionen

Petasin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Vergleich Mit ähnlichen Verbindungen

Petasin is unique due to its potent inhibitory effects on mitochondrial complex I and its broad spectrum of biological activities. Similar compounds include:

Isothis compound: Another sesquiterpene found in Petasites species, known for its similar inhibitory effects on mitochondrial complex I.

Neopetasan: A derivative of this compound with modified chemical structure and biological activity.

Isopetasol: Another derivative with distinct biological properties.

These compounds share structural similarities with this compound but may exhibit different levels of potency and specificity in their biological activities.

Biologische Aktivität

Petasin, a bioactive compound derived from the plant Petasites hybridus (commonly known as butterbur), has garnered significant attention for its diverse biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the current understanding of this compound's biological activities, supported by recent research findings, case studies, and data tables.

This compound is one of the primary pharmacologically active components found in butterbur extracts. Its chemical structure allows it to interact with various biological pathways, leading to its therapeutic effects. Key mechanisms of action include:

- Calcium Channel Blockade : this compound exhibits calcium channel blocking activity, which may contribute to its efficacy in treating migraines and hypertension. Studies have shown that this compound can inhibit voltage-dependent calcium channels (VDCCs), leading to reduced intracellular calcium levels and subsequent vasorelaxation effects in blood vessels .

- Inhibition of Leukotriene Synthesis : this compound has been documented to inhibit leukotriene biosynthesis in human blood cells. This action is particularly relevant in inflammatory conditions, as leukotrienes are mediators involved in allergic responses and asthma .

- Anti-inflammatory Effects : this compound reduces the production of pro-inflammatory mediators such as prostaglandins and cytokines by inhibiting enzymes like COX-2 and phospholipase A2. These effects are crucial in mitigating conditions characterized by excessive inflammation, such as migraines and allergic reactions .

1. Anti-inflammatory Activity

This compound's anti-inflammatory properties have been extensively studied. It has shown effectiveness in various experimental models:

- In vitro Studies : this compound inhibited lipopolysaccharide (LPS)-induced PGE2 release in primary rat microglial cells, suggesting its potential role in neuroinflammation associated with migraines .

- Case Study : A study involving zebrafish models demonstrated that this compound-incorporated zinc oxide exhibited significant anti-inflammatory properties, highlighting its potential application in inflammatory diseases .

2. Anticancer Properties

Recent research has identified this compound as a potent inhibitor of mitochondrial complex I (ETCC1), a critical component in cancer metabolism:

- Cytotoxicity : this compound displayed cytotoxic effects against various tumor types, with a potency approximately 1700 times greater than conventional inhibitors like metformin. It effectively inhibited tumor growth and metastasis in both syngeneic and xenograft mouse models without causing toxicity to normal cells .

- Mechanistic Insights : The compound induces apoptosis through mitochondrial pathways by increasing mitochondrial membrane permeability and activating caspase cascades in prostate cancer cell lines .

Summary of Research Findings

The following table summarizes key research findings on this compound's biological activities:

| Study | Biological Activity | Model | Key Findings |

|---|---|---|---|

| Fiebich et al. (2022) | Anti-inflammatory | Rat microglial cells | Inhibited COX-2 activity and PGE2 production |

| Thomet et al. (2021) | Calcium channel blockade | Human monocytes | Suppressed Ca²⁺ increases mediated by leukotrienes |

| Shih et al. (2021) | Anticancer | Prostate cancer cell lines | Induced apoptosis via mitochondrial pathways |

| ResearchGate Study (2003) | Anti-allergic | Various models | Inhibited leukotriene synthesis; reduced airway inflammation |

Clinical Implications

The pharmacological properties of this compound suggest its potential use in treating various conditions:

- Migraine Prevention : Due to its calcium channel blocking effects and anti-inflammatory properties, this compound is being explored as a preventive treatment for migraines.

- Cancer Therapy : Given its potent anticancer activity, further clinical trials are warranted to evaluate this compound as a therapeutic agent for various cancers.

Eigenschaften

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,16,18H,2,8-9,11H2,1,3-6H3/b13-7-/t14-,16-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBXSFGFOYLTM-NZEDGPFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(CC2(C1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)[C@@H](C[C@@]2([C@H]1C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030056 | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26577-85-5 | |

| Record name | (+)-Petasin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26577-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026577855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Petasin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z0Q32J0QC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.